4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to a series of reactions, including halogenation, Suzuki coupling, and amination .
Industrial Production Methods
While specific industrial production methods for OSM-S-526 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
OSM-S-526 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups on the thienopyrimidine scaffold.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of OSM-S-526 can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the thienopyrimidine scaffold .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: OSM-S-526 has shown potential as an inhibitor of specific enzymes, making it a valuable tool for studying enzyme function and regulation.
Industry: OSM-S-526 can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of OSM-S-526 involves the inhibition of specific enzymes in the Plasmodium falciparum parasite. The compound targets the asparaginyl-tRNA synthetase enzyme, leading to the inhibition of protein synthesis and activation of the amino acid starvation response. This ultimately results in the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series, known for its antimalarial activity.
TCMDC-135294: A structurally related compound with similar biological activity.
Uniqueness of OSM-S-526
OSM-S-526 is unique due to its specific structural modifications, which enhance its activity against Plasmodium falciparum. The presence of certain functional groups on the thienopyrimidine scaffold contributes to its potency and selectivity as an antimalarial agent .
Properties
Molecular Formula |
C19H15F2N5O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]aniline |
InChI |
InChI=1S/C19H15F2N5O/c20-15-6-1-12(9-16(15)21)7-8-27-18-11-23-10-17-24-25-19(26(17)18)13-2-4-14(22)5-3-13/h1-6,9-11H,7-8,22H2 |
InChI Key |
PGJZGRJIPPSPJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCCC4=CC(=C(C=C4)F)F)N |
Origin of Product |
United States |
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